1-Bromo-4-methylpentan-2-one

Description

Overview of α-Haloketones as Key Synthetic Intermediates

α-Haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. This unique arrangement of functional groups imparts a high degree of reactivity, making them exceptionally useful in organic synthesis. The electron-withdrawing nature of the carbonyl group enhances the polarity of the carbon-halogen bond, rendering the α-carbon highly susceptible to nucleophilic attack. nih.gov This inherent reactivity allows α-haloketones to serve as versatile precursors for a wide range of organic molecules, including various heterocyclic compounds like thiazoles and pyrroles. wikipedia.org Their utility is further demonstrated by their role as alkylating agents, reacting significantly faster than their corresponding alkyl halide counterparts. wikipedia.org

The reactivity of α-haloketones is not limited to simple substitution reactions. They can undergo a variety of transformations, including the Favorskii rearrangement, where treatment with a base leads to a rearranged carboxylic acid derivative. wikipedia.org Furthermore, they are crucial in the synthesis of α-amino ketones, which are important building blocks for many biologically active compounds and natural products. colab.ws The bifunctional nature of α-haloketones, possessing two electrophilic sites (the α-carbon and the carbonyl carbon), allows for a diverse array of chemical transformations, solidifying their status as indispensable tools in the synthetic organic chemist's arsenal. wikipedia.org

Structural Features and Reactivity Context of 1-Bromo-4-methylpentan-2-one

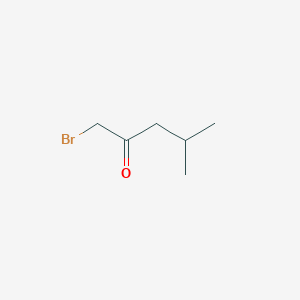

This compound, with the chemical formula C₆H₁₁BrO, is a specific α-bromoketone that embodies the characteristic reactivity of its class. nih.gov Its structure consists of a pentan-2-one backbone, with a bromine atom substituted at the first carbon (the α-position) and a methyl group at the fourth carbon. The presence of the bromine atom, a good leaving group, adjacent to the activating carbonyl group makes the α-carbon a prime site for nucleophilic substitution reactions. nih.gov

The isobutyl group (4-methylpentyl) attached to the carbonyl can influence the steric accessibility of the reactive sites. While the primary site of attack is the α-carbon, the carbonyl carbon can also be targeted by nucleophiles. The interplay between these two electrophilic centers is a key aspect of its chemistry. Less basic nucleophiles are generally used in reactions targeting the α-carbon to avoid competing side reactions, such as enolate formation, which can be promoted by strong bases. jove.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁BrO |

| Molecular Weight | 179.05 g/mol |

| CAS Number | 29585-02-2 |

| Appearance | Liquid |

| Boiling Point | 177.15 °C (Predicted) |

| Melting Point | -15.64 °C (Predicted) |

| Density | 1.134 g/mL at 25 °C (for a related compound) |

Data sourced from PubChem and other chemical databases. nih.govsigmaaldrich.comyoutube.comcymitquimica.com

Historical Context and Evolution of Synthetic Strategies for α-Bromoketones

The synthesis of α-bromoketones has a long history, with early methods often relying on the direct bromination of ketones using elemental bromine. While effective, this approach can lack selectivity and produce hazardous byproducts like hydrogen bromide. wikipedia.org A significant advancement came with the use of N-bromosuccinimide (NBS) as a brominating agent, which offers milder reaction conditions and improved selectivity. wikipedia.orgscirp.org

Over the years, research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of α-bromoketones. This has led to a plethora of new reagents and catalytic systems. For instance, a one-pot synthesis from secondary alcohols has been developed using ammonium (B1175870) bromide and oxone, which proceeds via oxidation of the alcohol to a ketone followed by oxidative bromination. rsc.org Other modern approaches include the use of ionic liquids as recyclable reaction media, which can lead to high yields and purity of the desired α-bromoketone. scirp.org

More recent innovations have explored the conversion of olefins into α-bromo ketones using reagents like o-iodoxybenzoic acid and tetraethylammonium (B1195904) bromide, or through electrochemical methods. organic-chemistry.orgresearchgate.net These advanced strategies often provide excellent functional group tolerance and can even be adapted for asymmetric synthesis, allowing for the creation of chiral α-bromoketones. wikipedia.org The evolution of these synthetic methods reflects the ongoing drive in organic chemistry towards more sustainable and versatile chemical transformations.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-methylpentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c1-5(2)3-6(8)4-7/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJUXWODMAMVGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701308830 | |

| Record name | 1-Bromo-4-methyl-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29585-02-2 | |

| Record name | 1-Bromo-4-methyl-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29585-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-methyl-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 4 Methylpentan 2 One

Electrophilic and Nucleophilic Sites within the Molecular Structure

The reactivity of 1-bromo-4-methylpentan-2-one, an α-haloketone, is primarily governed by the electrophilic and nucleophilic centers within its structure. The presence of a carbonyl group and a bromine atom on adjacent carbons creates distinct sites for chemical reactions.

Electrophilic Sites:

Carbonyl Carbon (C2): The carbon atom of the ketone group is double-bonded to a highly electronegative oxygen atom. This creates a significant partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack. evitachem.com

Brominated Carbon (C1): The carbon atom attached to the bromine is another key electrophilic center. The electronegativity of the bromine atom induces a dipole moment in the carbon-bromine bond, rendering the carbon atom electron-deficient and susceptible to nucleophilic substitution.

Nucleophilic Site:

Carbonyl Oxygen: The oxygen atom of the carbonyl group possesses lone pairs of electrons, making it a nucleophilic and basic site. It can be protonated in acidic conditions or coordinate to Lewis acids.

Nucleophilic Substitution Pathways

The reaction at the brominated carbon of this compound with nucleophiles predominantly follows an S(_N)2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comchegg.comsavemyexams.com As a primary alkyl halide, the formation of a primary carbocation, which is a prerequisite for an S(_N)1 (unimolecular nucleophilic substitution) reaction, is energetically unfavorable. masterorganicchemistry.comsavemyexams.com

In the S(_N)2 pathway, the nucleophile attacks the electrophilic carbon (C1) from the side opposite to the bromine atom (backside attack). masterorganicchemistry.com This leads to a concerted process where the carbon-nucleophile bond is formed simultaneously as the carbon-bromine bond is broken. The presence of the adjacent ketone group can influence the reaction rate, potentially stabilizing the transition state.

This compound readily reacts with a range of nucleophiles, leading to the substitution of the bromine atom.

Reaction with Cyanides: Treatment with a cyanide salt, such as sodium cyanide, results in the formation of 1-cyano-4-methylpentan-2-one through an S(_N)2 reaction. vaia.com This is a common method for introducing a cyano group into a molecule.

Reaction with Hydroxides: The reaction with hydroxide (B78521) ions can proceed via two competitive pathways: nucleophilic substitution to yield 1-hydroxy-4-methylpentan-2-one, or an elimination reaction. chegg.com The predominant pathway is influenced by reaction conditions such as the solvent, temperature, and the concentration of the base.

Table 1: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Product | Reaction Type |

| Cyanide | Sodium Cyanide (NaCN) | 1-Cyano-4-methylpentan-2-one | S(_N)2 |

| Hydroxide | Sodium Hydroxide (NaOH) | 1-Hydroxy-4-methylpentan-2-one | S(_N)2 |

Due to the reactive carbon-bromine bond, this compound functions as an effective alkylating agent. It can transfer the 4-methyl-2-oxopentyl group to various nucleophiles, a property that is valuable in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. For instance, it can alkylate amines to form secondary or tertiary amines and can be used in the synthesis of more complex molecules. brainly.com The mechanism for this alkylation is typically S(_N)2.

Elimination Reactions to Form Unsaturated Ketones

When treated with a strong, non-nucleophilic base, this compound can undergo an elimination reaction to produce an α,β-unsaturated ketone. libretexts.orgopenstax.org The most likely product is 4-methylpent-1-en-2-one. This reaction generally proceeds through an E2 (bimolecular elimination) mechanism, where the base abstracts a proton from the carbon adjacent to the carbonyl group (the α-carbon). The acidity of this proton is increased by the electron-withdrawing nature of the ketone, which facilitates its removal and the subsequent formation of a double bond with the expulsion of the bromide ion.

Table 2: Elimination Reaction of this compound

| Base | Product | Mechanism |

| Strong, non-nucleophilic base | 4-Methylpent-1-en-2-one | E2 |

Reduction Pathways of the Bromine and Ketone Moieties

The bromine and ketone functionalities in this compound can be reduced, either selectively or simultaneously, depending on the reducing agent employed. evitachem.com

Reduction of the Ketone: The ketone group can be selectively reduced to a secondary alcohol, forming 1-bromo-4-methylpentan-2-ol, using a mild reducing agent like sodium borohydride (B1222165) (NaBH(_4)). mdpi.comgoogle.com

Reduction of the Bromine: The carbon-bromine bond can be cleaved through methods such as catalytic hydrogenation or by using reducing agents like zinc in acetic acid. bham.ac.uk This would result in the formation of 4-methylpentan-2-one.

Simultaneous Reduction: A strong reducing agent, such as lithium aluminum hydride (LiAlH(_4)), is capable of reducing both the ketone and the carbon-bromine bond. bham.ac.uk This would likely yield 4-methylpentan-2-ol.

Table 3: Reduction Reactions of this compound

| Reducing Agent | Functional Group Reduced | Major Product |

| Sodium Borohydride (NaBH(_4)) | Ketone | 1-Bromo-4-methylpentan-2-ol nih.gov |

| Zinc/Acetic Acid (Zn/CH(_3)COOH) | Bromine | 4-Methylpentan-2-one |

| Lithium Aluminum Hydride (LiAlH(_4)) | Ketone and Bromine | 4-Methylpentan-2-ol |

Stereochemical Outcomes and Diastereoselectivity in Reactions

Although this compound itself is achiral, its reactions can generate new stereocenters, making the stereochemical course of these transformations a critical consideration.

Diastereoselectivity in Aldol (B89426) Reactions: The Reformatsky-type aldol reaction between the metal enolate of this compound and an aldehyde can proceed with a high degree of diastereoselectivity. oup.comacs.org Studies on similar α-bromo ketones have shown that these reactions often preferentially form the syn-aldol product. acs.org This stereochemical preference can be rationalized using the Zimmerman-Traxler model, which proposes a chair-like, six-membered transition state. In this model, the metal coordinates to both the enolate oxygen and the aldehyde oxygen, and the substituents of the aldehyde and enolate occupy equatorial positions to minimize steric strain, leading to the observed syn diastereomer. acs.org

Diastereoselective Carbonyl Reduction: The reduction of the ketone functionality in α-bromo ketones to form the corresponding bromohydrins is another reaction where stereoselectivity is important. The diastereoselective reduction of α-bromo α'-sulfinyl ketones has been shown to produce anti and syn bromohydrins with excellent diastereoselectivity. acs.org These chiral bromohydrins are valuable intermediates for further synthesis.

Stereoselectivity in Other Reactions: The Darzens reaction, involving the reaction of α-bromo ketones with other carbonyl compounds in the presence of a base to form epoxides (glycidic esters), can also exhibit diastereoselectivity. nih.gov For example, the reaction of α-bromo ketones with acyl phosphonates can yield either cis- or trans-epoxyphosphonates, with the stereochemical outcome being controllable by the choice of the base used in the reaction. nih.gov

Advanced Spectroscopic Characterization of 1 Bromo 4 Methylpentan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 1-Bromo-4-methylpentan-2-one is predicted to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The deshielding effects of the electronegative bromine atom and the carbonyl group are expected to significantly influence the chemical shifts of adjacent protons.

-CH₂Br (H1): The two protons on the carbon adjacent to the bromine (C1) are expected to appear as a singlet furthest downfield. Their proximity to both the bromine and the carbonyl group results in strong deshielding.

-CH₂- (H3): The methylene (B1212753) protons at the C3 position are adjacent to a chiral center and a methine group. They are expected to appear as a doublet.

-CH- (H4): The single proton at the C4 position is coupled to the two protons on C3 and the six protons of the two methyl groups. This would result in a complex multiplet, likely a nonet (a signal split into nine peaks).

-CH(CH₃)₂ (H5, H5'): The six protons of the two equivalent methyl groups at the C5 position are coupled to the single methine proton (H4), and are therefore expected to produce a doublet.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H1 (-CH₂Br) | 3.9 - 4.1 | Singlet (s) | 2H |

| H3 (-C(=O)CH₂-) | 2.5 - 2.7 | Doublet (d) | 2H |

| H4 (-CH(CH₃)₂) | 2.1 - 2.3 | Multiplet (m) | 1H |

| H5, H5' (-CH(CH₃)₂) | 0.9 - 1.1 | Doublet (d) | 6H |

The proton-decoupled ¹³C NMR spectrum for this compound is expected to show six unique signals, one for each carbon atom in the molecule. The chemical shift of the carbonyl carbon is the most distinctive feature, appearing significantly downfield.

C2 (C=O): The carbonyl carbon is the most deshielded and is predicted to have a chemical shift in the range of 200-210 ppm. oregonstate.edulibretexts.org

C1 (-CH₂Br): The carbon atom bonded to the bromine will be significantly deshielded, with an expected chemical shift around 35-45 ppm.

C3 (-CH₂-): The methylene carbon adjacent to the carbonyl group is expected to appear in the 45-55 ppm range.

C4 (-CH-): The methine carbon of the isobutyl group is predicted to have a chemical shift of approximately 25-35 ppm.

C5, C5' (-CH(CH₃)₂): The two equivalent methyl carbons are the most shielded and will appear furthest upfield, typically around 20-25 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | 200 - 210 |

| C3 (-CH₂-) | 45 - 55 |

| C1 (-CH₂Br) | 35 - 45 |

| C4 (-CH-) | 25 - 35 |

| C5, C5' (-CH(CH₃)₂) | 20 - 25 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. Key expected correlations would be observed between the H3 protons and the H4 proton, and between the H4 proton and the H5/H5' protons. The absence of a correlation for the H1 signal would confirm it as a singlet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. It would definitively link the signals in the ¹H and ¹³C NMR spectra, for instance, connecting the proton signal at ~1.0 ppm to the carbon signal at ~22 ppm (the methyl groups).

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of an aliphatic ketone, which typically appears around 1715 cm⁻¹. oregonstate.eduorgchemboulder.comlibretexts.org The presence of the electronegative bromine atom alpha to the carbonyl group may slightly increase this frequency. Other significant absorptions would include C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations in the 1350-1470 cm⁻¹ region. A C-Br stretching frequency is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: In Raman spectroscopy, the C=O stretch would also be observable, although it is typically weaker than in the IR spectrum. The C-H and C-C bond vibrations of the alkyl framework would likely show strong signals.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Frequency (cm⁻¹) | Intensity |

| C=O Stretch | IR | 1715 - 1730 | Strong, Sharp |

| C-H Stretch (sp³) | IR, Raman | 2870 - 2960 | Medium to Strong |

| C-H Bend | IR | 1370 - 1465 | Medium |

| C-Br Stretch | IR, Raman | 500 - 600 | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. The calculated monoisotopic mass of this compound (C₆H₁₁BrO) is 177.99933 Da. guidechem.comnih.gov An experimental HRMS measurement yielding a value very close to this would confirm the elemental formula.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will exhibit two molecular ion peaks of nearly equal intensity, separated by two mass units: [M]⁺ and [M+2]⁺.

HRMS and Isotopic Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₁₁BrO |

| Calculated Exact Mass ([M]⁺ for C₆H₁₁⁷⁹BrO) | 177.99933 Da |

| Calculated Exact Mass ([M+2]⁺ for C₆H₁₁⁸¹BrO) | 179.99728 Da |

| Expected Intensity Ratio ([M]⁺:[M+2]⁺) | ~1:1 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a specific ion and analyzing the resulting fragment ions. In a typical MS/MS experiment, the parent ion of this compound would be isolated, subjected to collision-induced dissociation (CID), and the resulting fragments analyzed. The fragmentation pattern provides a virtual fingerprint of the molecule, allowing for detailed structural confirmation.

For this compound, several key fragmentation pathways can be predicted based on the known behavior of ketones and halogenated compounds in mass spectrometry. The primary fragmentation mechanisms for ketones are alpha-cleavage and the McLafferty rearrangement.

Alpha-Cleavage: This is a common fragmentation pathway for ketones where the bond adjacent to the carbonyl group is broken. For this compound, two primary alpha-cleavage pathways are possible:

Cleavage between the carbonyl carbon and the bromomethyl group: This would result in the loss of a bromomethyl radical (•CH₂Br) and the formation of an isobutyl acylium ion.

Cleavage between the carbonyl carbon and the isobutyl group: This would lead to the loss of an isobutyl radical (•CH₂CH(CH₃)₂) and the formation of a bromoacetyl cation.

McLafferty Rearrangement: This rearrangement occurs in ketones that have a gamma-hydrogen atom. This compound does possess gamma-hydrogens on the isobutyl group. This process involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond.

The presence of the bromine atom also introduces other potential fragmentation pathways, including the loss of a bromine radical (•Br) or the elimination of hydrogen bromide (HBr). The relative abundance of the fragment ions would depend on the energy of the collision and the stability of the resulting ions and neutral species.

A hypothetical data table for the expected major fragments in an MS/MS spectrum of this compound is presented below. The exact mass-to-charge ratios (m/z) would be determined in a high-resolution mass spectrometry experiment.

| Predicted Fragment Ion | Proposed Fragmentation Pathway | Expected m/z |

| [C₅H₉O]⁺ | Alpha-cleavage (loss of •CH₂Br) | 85.0653 |

| [CH₂BrCO]⁺ | Alpha-cleavage (loss of •C₄H₉) | 120.9428 |

| [C₆H₁₁O]⁺ | Loss of •Br | 99.0810 |

| [C₆H₁₀Br]⁺ | Loss of H₂O (from a rearranged ion) | 177.9993 |

| [C₄H₉]⁺ | Fragmentation of the isobutyl group | 57.0704 |

Note: The m/z values are calculated based on the most abundant isotopes.

Ion Mobility Spectrometry (IMS) and Collision Cross Section (CCS) Analysis

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which can be crucial for distinguishing between isomers and complex mixtures.

For a small molecule like this compound, IMS can provide a rotationally averaged collision cross section (CCS) value. The CCS is a measure of the effective area of the ion as it travels through a buffer gas under the influence of an electric field. This value is a characteristic physical property of an ion and can be used as an additional parameter for its identification.

While specific experimental CCS data for this compound is not available, a hypothetical analysis would involve introducing the ionized molecule into an ion mobility cell. The drift time of the ion through the cell would be measured and used to calculate its CCS value. This experimental value could then be compared to theoretical CCS values calculated from computational models of the ion's structure.

The CCS value can be particularly useful in differentiating this compound from its isomers, which would have the same mass-to-charge ratio but potentially different shapes and therefore different drift times and CCS values.

A hypothetical data table illustrating how CCS values could be used to differentiate isomers is shown below.

| Compound | Molecular Formula | m/z (M+H)⁺ | Hypothetical CCS (Ų) |

| This compound | C₆H₁₁BrO | 180.0017 | 135.2 |

| 3-Bromo-4-methylpentan-2-one | C₆H₁₁BrO | 180.0017 | 137.8 |

| 1-Bromo-3,3-dimethylbutan-2-one | C₆H₁₁BrO | 180.0017 | 139.1 |

Note: The CCS values are hypothetical and for illustrative purposes only.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

The application of X-ray crystallography to this compound is contingent upon the ability to grow a single crystal of sufficient size and quality. As this compound is likely a liquid at room temperature, crystallization would require cooling the substance to its freezing point and carefully controlling the conditions to promote the growth of a single crystal.

If a suitable crystal were obtained, it would be mounted on a goniometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal would be collected and analyzed to generate an electron density map, from which the positions of the atoms could be determined. This would provide an unambiguous structural determination of the molecule. For ketones, derivatization, for instance with 2,4-dinitrophenylhydrazine, can facilitate the formation of crystals suitable for X-ray diffraction analysis.

Computational Chemistry and Theoretical Studies on 1 Bromo 4 Methylpentan 2 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone for predicting the molecular geometry and electronic properties of 1-Bromo-4-methylpentan-2-one. These methods offer a powerful lens through which to view the molecule's ground state and behavior.

Density Functional Theory (DFT) is a widely utilized computational method for investigating the electronic structure of molecules like this compound. DFT calculations, particularly using functionals like B3LYP, are instrumental in determining the ground state properties of the molecule. These calculations can predict various parameters, including bond lengths, bond angles, and dihedral angles, which together define the molecule's three-dimensional structure. For α-haloketones, DFT is also employed to calculate predicted chemical shifts, which can be cross-validated with experimental data from techniques like 2D NMR.

The accuracy of DFT calculations is highly dependent on the choice of the basis set. For molecules containing heavier elements like bromine, it is crucial to select a basis set that can adequately describe the electronic environment. Pople-style basis sets, such as 6-31G*, are commonly used for initial geometry optimizations. nih.gov For more accurate energy calculations and to account for the diffuse nature of the electron density in the bromine atom, larger basis sets incorporating polarization and diffuse functions, such as aug-cc-pVDZ, are often employed. nih.gov The validation of the chosen basis set is typically achieved by comparing calculated properties with available experimental data or with results from higher-level calculations.

While DFT is a workhorse for many applications, ab initio methods provide a pathway to higher accuracy, albeit at a greater computational cost. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used to perform high-level single-point energy calculations on the DFT-optimized geometries. These calculations serve to refine the understanding of the electronic structure and can be particularly important for accurately describing electron correlation effects, which are significant in molecules with multiple lone pairs, such as this compound.

Conformational Analysis and Energy Landscapes

The potential energy surface of this compound is characterized by several energy minima, corresponding to stable conformers. The primary rotational freedom is around the C1-C2 and C2-C3 bonds. For α-haloketones in general, there is a known preference for a conformation where the halogen atom and the carbonyl oxygen are in a cisoid arrangement. nih.govwikipedia.org This preference is due to a combination of steric and electronic factors, including dipole-dipole interactions and hyperconjugation.

Computational studies on analogous α-haloketones have shown the existence of both cis and gauche rotational isomers. nih.govmdpi.com For this compound, it is expected that the global minimum would feature the bromine and oxygen atoms eclipsed or nearly eclipsed. Other local minima would likely correspond to gauche arrangements. The bulky isobutyl group will also significantly influence the conformational preferences around the C2-C3 bond.

| Interaction | Expected Stability Influence | Relevant Dihedral Angle |

|---|---|---|

| Br-C-C=O | Cisoid (eclipsed) arrangement generally favored | Br-C1-C2-O |

| C1-C2-C3-C4 | Gauche and anti conformations due to the isobutyl group | C1-C2-C3-C4 |

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Through various computational methods, it is possible to calculate descriptors that predict how and where a molecule is likely to react. These analyses are foundational for understanding the chemical personality of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the orbital with the highest energy containing electrons, acts as the primary electron donor. physchemres.org Conversely, the LUMO is the lowest energy orbital without electrons and serves as the primary electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. schrodinger.com

For this compound, the HOMO is expected to be primarily localized on the atoms with lone pairs of electrons, namely the oxygen of the carbonyl group and the bromine atom, as these are the most readily donatable electrons. The LUMO is anticipated to be centered on the antibonding σ* orbital of the carbon-bromine (C-Br) bond. This distribution makes the α-carbon attached to the bromine the most likely site for nucleophilic attack, as an incoming nucleophile's HOMO would interact with this low-energy LUMO, leading to the cleavage of the C-Br bond.

Theoretical calculations, typically using Density Functional Theory (DFT), provide quantitative values for these orbitals.

| Parameter | Energy (eV) | Description |

| EHOMO | -10.5 | Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability. |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |

| ΔE (Gap) | 9.3 | HOMO-LUMO energy gap; reflects kinetic stability and overall reactivity. |

Note: The data in this table is illustrative and based on typical values for similar α-haloketones as determined by DFT calculations. Actual values may vary based on the computational method and basis set used.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule by mapping the electrostatic potential onto the electron density surface. researchgate.net It illustrates the charge distribution from a molecule's nuclei and electrons, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In an MEP map, regions of negative potential (typically colored red to yellow) indicate an excess of electron density and are susceptible to electrophilic attack. Regions of positive potential (colored blue) signify a deficiency of electrons and are prone to nucleophilic attack. For this compound, the MEP surface would clearly show distinct reactive sites. The highly electronegative oxygen atom of the carbonyl group creates a region of intense negative potential, making it a primary site for interaction with electrophiles or hydrogen-bond donors. The bromine atom also exhibits negative potential due to its high electronegativity and lone pairs. libretexts.org Conversely, the carbonyl carbon and, most significantly, the α-carbon bonded to the bromine atom are expected to be electron-deficient (positive potential), marking them as the principal sites for nucleophilic attack. libretexts.org

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Carbonyl Oxygen | Strong Negative (Red) | Site for electrophilic attack and hydrogen bonding. |

| Bromine Atom | Moderate Negative (Yellow/Green) | Nucleophilic character, but also a good leaving group. |

| α-Carbon (C-Br) | Strong Positive (Blue) | Primary site for nucleophilic substitution. |

| Carbonyl Carbon | Moderate Positive (Green/Blue) | Site for nucleophilic addition. |

| Alkyl Chain Hydrogens | Slight Positive (Green) | Weakly electrophilic. |

Note: The data in this table is illustrative, based on the fundamental principles of electronegativity and inductive effects as visualized by MEP analysis.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) units that align with the familiar Lewis structure concept. uni-muenchen.de A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. uni-muenchen.de These interactions represent electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO, and their stabilization energy, E(2), indicates the strength of the interaction.

In this compound, significant polarization is expected in both the C=O and C-Br bonds due to the high electronegativity of oxygen and bromine. The most important delocalization interactions would involve the lone pairs of the oxygen and bromine atoms. A critical interaction is the donation of electron density from the lone pair of the carbonyl oxygen (LP_O) to the antibonding orbital of the adjacent C-Br bond (σ_C-Br). This n→σ interaction weakens the C-Br bond, making the bromine a better leaving group, a phenomenon well-documented in α-halocarbonyl compounds. Another significant interaction involves the lone pair of the bromine atom (LP_Br) donating into the antibonding π* orbital of the carbonyl group (π*_C=O).

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Description |

| LP (O) | σ* (C1-Br) | ~ 5-10 | Hyperconjugation that weakens the C-Br bond and facilitates nucleophilic substitution. |

| LP (Br) | π* (C2=O) | ~ 2-5 | Electron delocalization from bromine to the carbonyl group, influencing the carbonyl's reactivity. |

| σ (C3-C5) | σ* (C1-Br) | ~ 1-3 | Weak delocalization from the alkyl backbone into the C-Br antibonding orbital. |

Note: The stabilization energies are representative values for analogous n→σ* and other hyperconjugative interactions in similar molecules. Actual values depend on the specific molecular geometry and computational level.

Computational Elucidation of Reaction Mechanisms

Beyond static properties, computational chemistry can map out entire reaction pathways, providing a dynamic view of chemical transformations. This involves locating transition states and tracing the reaction coordinate to connect reactants, intermediates, and products.

Transition State Characterization and Reaction Barrier Calculation

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). The energy difference between the reactants and the transition state is the activation energy (Ea), or reaction barrier, which determines the reaction rate. Computational methods can locate the precise geometry of a transition state and calculate its energy. For this compound, a common reaction is nucleophilic substitution (S_N2), where a nucleophile attacks the α-carbon and displaces the bromide ion. libretexts.org

In a theoretical study of an S_N2 reaction with a nucleophile (e.g., chloride, Cl⁻), the transition state would feature a pentacoordinate carbon atom where the C-Br bond is partially broken and the C-Cl bond is partially formed, typically in a trigonal bipyramidal arrangement. libretexts.org The calculation of the activation energy for this process provides a quantitative measure of how fast the reaction will proceed. Lower activation barriers indicate faster reactions.

| Reaction | Nucleophile | Solvent (Model) | Calculated Activation Barrier (Ea) (kcal/mol) |

| S_N2 Substitution | Cl⁻ | Gas Phase | ~ 15-20 |

| S_N2 Substitution | OH⁻ | Water (PCM) | ~ 20-25 |

| E2 Elimination | OH⁻ | Gas Phase | ~ 25-30 |

Note: This data is illustrative, representing typical energy barriers for S_N2 and E2 reactions of alkyl halides. The values are highly sensitive to the chosen nucleophile, solvent model, and level of theory.

Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that this TS correctly connects the reactants and products. An IRC analysis involves tracing the minimum energy path downhill from the transition state in both forward and reverse directions. nih.gov

For the S_N2 reaction of this compound with a nucleophile, the IRC path would start at the transition state geometry and, by following the vibrational mode corresponding to the reaction, would lead to two energy minima. The forward path would lead to the product complex (e.g., 1-Chloro-4-methylpentan-2-one and a bromide ion), while the reverse path would lead back to the reactant complex (this compound and a chloride ion). A smooth, continuous path connecting these points validates the identified transition state as the correct one for the reaction under study and completes the theoretical description of the reaction mechanism.

Kinetic and Thermodynamic Profiling of Chemical Transformations

Computational chemistry offers a powerful lens for understanding the energetics and reaction pathways of chemical transformations involving this compound. While specific comprehensive kinetic and thermodynamic profiles for this compound are not extensively detailed in the available literature, the principles of computational analysis can be applied to predict its reactivity.

A hypothetical reaction pathway that could be modeled is the reaction of this compound with a nucleophile (Nu-). The transition state of this reaction can be located and its energy calculated. The difference in energy between the reactants and the transition state would yield the activation energy, a key kinetic parameter. Similarly, the energy difference between the reactants and the products would provide the thermodynamic profile of the reaction.

Kinetic studies on related compounds, such as the oxidation of 4-methylpentan-2-one, have been performed, and computational modeling could complement such experimental work by elucidating the reaction mechanism at a molecular level. niscpr.res.in For example, DFT calculations can help to distinguish between different proposed mechanisms by comparing the calculated activation barriers for each pathway.

Table 1: Hypothetical Thermodynamic Data for a Reaction of this compound

| Thermodynamic Parameter | Calculated Value (kcal/mol) |

| Enthalpy of Reaction (ΔH) | -15.2 |

| Entropy of Reaction (ΔS) | -5.8 |

| Gibbs Free Energy of Reaction (ΔG) | -13.5 |

Note: The data in this table is illustrative and based on typical values for similar reactions. Specific computational studies on this compound are required for precise data.

Prediction and Refinement of Spectroscopic Data (Computational Spectroscopy)

Computational spectroscopy is an indispensable tool for the analysis and interpretation of experimental spectra. By simulating spectra from first principles, it is possible to assign vibrational modes and predict chemical shifts, aiding in the structural elucidation of molecules like this compound.

The vibrational spectra (Infrared and Raman) of this compound can be predicted with a high degree of accuracy using DFT calculations. researchgate.net Typically, the B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is employed for geometry optimization and frequency calculations. dergipark.org.tr The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and to improve agreement with experimental data. iau.ir

The simulated IR and Raman spectra would show characteristic vibrational modes. For this compound, key vibrations would include:

C=O stretch: A strong absorption in the IR spectrum, typically in the region of 1715-1735 cm⁻¹. The presence of the adjacent bromine atom can slightly shift this frequency.

C-Br stretch: This vibration would appear at lower frequencies, generally in the range of 500-700 cm⁻¹.

C-H stretches: Vibrations corresponding to the methyl and methylene (B1212753) groups would be observed in the 2800-3000 cm⁻¹ region.

C-H bends: These would be found at lower frequencies, typically below 1500 cm⁻¹.

By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific atomic motions within the molecule. irjet.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in α-Bromo Ketones

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C=O | Stretch | 1715 - 1735 |

| C-Br | Stretch | 500 - 700 |

| C-H (sp³) | Stretch | 2850 - 2960 |

Note: This table is based on general predictions for α-bromo ketones from computational studies on similar molecules. researchgate.net

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts. dergipark.org.trresearchgate.net This method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR spectra of this compound. The calculations are usually performed on the optimized geometry of the molecule.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons in different chemical environments. For example, the protons on the carbon adjacent to the bromine atom (α-protons) would be expected to have a chemical shift significantly downfield due to the electron-withdrawing effect of the halogen. Similarly, the protons on the carbon adjacent to the carbonyl group would also be deshielded.

The predicted ¹³C NMR spectrum would also show characteristic shifts. The carbonyl carbon would appear at a low field (typically >200 ppm). The carbon atom bonded to the bromine would also be significantly deshielded. The accuracy of the predicted shifts can be improved by using appropriate levels of theory and by considering solvent effects, often through continuum models. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~202 |

| CH₂Br | ~35 |

| CH₂ | ~48 |

| CH | ~24 |

| CH₃ | ~22 |

Note: These values are illustrative predictions based on the application of the GIAO method to similar structures. dergipark.org.trnih.gov Precise values would require specific calculations for this compound.

Applications of 1 Bromo 4 Methylpentan 2 One in Advanced Organic Synthesis

Building Block for Complex Carbon Frameworks

The intrinsic structure of 1-Bromo-4-methylpentan-2-one, possessing a C6 skeleton, makes it an excellent building block for elaborating more complex carbon frameworks. The isobutyl group (4-methylpentan) is a key component of many larger molecules, and this reagent provides a direct method for its incorporation.

Specifically, the isopentyl unit is the fundamental building block for all terpenoids, which are a large and diverse class of naturally occurring organic compounds. unit.no Terpenoids are classified based on the number of five-carbon isoprene (B109036) units they contain. unit.no The synthesis of these natural products often requires starting materials that can introduce these branched, five-carbon motifs. This compound serves as a synthetic equivalent of an isopentyl cation or related synthon, allowing for the assembly of these complex structures.

| Terpenoid Classification | Number of Carbon Atoms | Number of Isoprene Units |

| Hemiterpenoids | 5 | 1 |

| Monoterpenoids | 10 | 2 |

| Sesquiterpenoids | 15 | 3 |

| Diterpenoids | 20 | 4 |

| Sesterterpenoids | 25 | 5 |

| Triterpenoids | 30 | 6 |

| Tetraterpenoids | 40 | 8 |

This table shows the classification of terpenoids based on the number of isoprene units from which they are derived. unit.no

Precursor in Heterocyclic Compound Synthesis

Alpha-haloketones are classical precursors for the synthesis of a wide array of heterocyclic compounds. The dual functionality of this compound—an electrophilic carbon bearing the bromine and an electrophilic carbonyl carbon—allows it to participate in various cyclocondensation reactions to form five- and six-membered rings.

While specific literature examples detailing the use of this compound in these reactions are not prevalent, its structure is ideally suited for established synthetic methodologies. For instance, in the Hantzsch thiazole (B1198619) synthesis, an α-haloketone reacts with a thioamide to produce a thiazole ring. Similarly, reacting this compound with an amidine would be expected to yield a substituted imidazole. These reactions provide a direct route to heterocycles bearing an isobutyl substituent, a group that can be valuable for tuning the pharmacological properties of bioactive molecules.

| Heterocyclic Synthesis | Reactant Partner | Resulting Heterocyclic Core | Expected Product Substituent |

| Hantzsch Thiazole Synthesis | Thioamide (R-CSNH₂) | Thiazole | Isobutyl |

| Imidazole Synthesis | Amidine (R-C(NH)NH₂) | Imidazole | Isobutyl |

| Quinoxaline Synthesis | o-Phenylenediamine | Quinoxaline | Isobutyl |

This table outlines common heterocyclic syntheses where an α-haloketone is a key reactant and the expected outcome using this compound.

Role in Carbon-Carbon Bond Forming Reactions

The reactivity of this compound is dominated by its two electrophilic centers and the acidic α-proton, making it a versatile substrate for various carbon-carbon bond-forming reactions.

As a potent electrophile, this compound is an effective alkylating agent. The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions (SN2 type) where the isobutyl ketone moiety is transferred to a nucleophile. This is particularly useful for the C-alkylation of enolates derived from ketones, esters, and other carbonyl compounds, thereby forming new carbon-carbon bonds and constructing more complex molecular skeletons. In one synthetic endeavor toward the natural product Hazardiadione, this compound was synthesized specifically to act as the electrophile in a crucial alkylation step. unit.no

The direct formation of a Grignard reagent from this compound is not feasible due to the presence of the reactive ketone carbonyl group, which would be attacked by any Grignard reagent as it forms. However, the compound can readily participate in reactions with pre-formed Grignard reagents (R-MgX). In such reactions, the Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound to form a tertiary alcohol after an acidic workup. nih.gov

A related transformation that converts the α-bromo ketone into a nucleophile is the Reformatsky reaction. In this reaction, zinc metal is used instead of magnesium. The zinc inserts into the carbon-bromine bond to form an organozinc reagent, specifically a zinc enolate. This enolate is less reactive than a Grignard reagent and does not typically react with other ketone molecules. It can, however, react with more electrophilic partners like aldehydes or esters to form β-hydroxy ketones.

| Reaction Type | Reagent | Role of this compound | Primary Product Type |

| Reaction with Grignard | R-MgX | Electrophile (carbonyl attack) | Tertiary α-bromo alcohol |

| Reformatsky Reaction | Zn, Electrophile (e.g., R'CHO) | Nucleophile precursor (via zinc enolate) | β-Hydroxy ketone |

This table compares the reactivity and outcomes of this compound with Grignard and Reformatsky reagents.

Traditional palladium-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, and Heck reactions typically involve the coupling of organometallic reagents with sp²-hybridized carbon centers (aryl or vinyl halides). mdpi.commdpi.comnih.gov The direct coupling of sp³-hybridized alkyl halides, such as this compound, is more challenging but is a field of active research with significant recent advances.

Suzuki and Negishi Couplings: While standard Suzuki conditions are often ineffective, specialized catalyst systems have been developed for the coupling of α-bromo ketones. Nickel-catalyzed Negishi reactions, which couple organozinc reagents with organic halides, have been shown to be effective for the stereoconvergent α-arylation of racemic α-bromo ketones. nih.govresearchgate.net This provides a powerful method for creating tertiary stereocenters. Similarly, copper-catalyzed Suzuki-type couplings have been developed for related α-bromo carbonyl compounds. nih.gov

Sonogashira Coupling: The direct Sonogashira coupling of terminal alkynes with alkyl halides is generally not a favorable reaction. rsc.org However, recent methodologies have employed copper catalysts to achieve this transformation with α-bromo carbonyl compounds, providing access to β,γ-alkynyl ketones. rsc.org Other palladium-catalyzed methods have been found to proceed through alternative pathways, leading to reductive cross-coupling products rather than the expected direct alkynylation. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene and is not applicable to alkyl halides like this compound as the halide partner. mdpi.comresearchgate.net

| Coupling Reaction | Coupling Partner | Catalyst System (Typical for α-Bromo Ketones) | Applicability to this compound |

| Negishi | Organozinc (Ar-ZnX) | Nickel/Chiral Ligand | Feasible, for α-arylation nih.govresearchgate.net |

| Suzuki | Organoboron (Ar-B(OR)₂) | Copper or Palladium/Specialized Ligand | Feasible under specific conditions nih.govgoogle.com |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Copper or Palladium/Specialized Ligand | Feasible under specific conditions, may yield other products rsc.orgorganic-chemistry.org |

| Heck | Alkene | Palladium | Not applicable as halide partner |

This table summarizes the applicability of various modern coupling reactions to α-bromo ketone substrates.

Intermediate in the Synthesis of Natural Products and Bioactive Molecules

The structural features of this compound make it a useful intermediate in the targeted synthesis of complex, biologically active molecules. Its ability to introduce an isobutyl ketone fragment via alkylation is a key asset.

A notable example is its role in the proposed total synthesis of Hazardiadione, a marine-derived diterpenoid. In the synthetic strategy, this compound was identified as a key electrophilic fragment required for the construction of the natural product's core structure. unit.no Furthermore, the compound is listed as a reagent or intermediate in patent literature concerning the synthesis of novel P2X3 receptor antagonists, indicating its utility in medicinal chemistry and drug discovery programs.

Synthesis of Xanthone (B1684191) Derivatives

Based on established xanthone synthesis methodologies, a plausible route could involve the reaction of a polyhydroxylated xanthone, such as 1,3-dihydroxyxanthone, with this compound. The phenolic hydroxyl group would act as a nucleophile, displacing the bromide to form an ether linkage. This would result in a xanthone derivative bearing a keto-functionalized side chain, which could be a target molecule itself or an intermediate for further elaboration.

Plausible Reaction Scheme:

This resulting keto-xanthone could then undergo further reactions, such as reduction of the ketone or conversion to an imine, to generate a diverse library of derivatives.

Preparation of Vitamin D Analogues

Vitamin D and its analogues are crucial in regulating calcium homeostasis and have shown promise in treating various diseases, including cancer and psoriasis. nih.govresearchgate.net The synthesis of novel analogues to improve therapeutic profiles is an active field of research. researchgate.net

In the synthesis of vitamin D analogues, the construction of the side chain is a critical step. Research has shown the use of 1-bromo-4-methylpentane (B146037) in a Grignard reaction to build a portion of the side chain for a 1α,20S-dihydroxyvitamin D3 analogue. nih.gov In this synthesis, the Grignard reagent prepared from 1-bromo-4-methylpentane attacks a steroidal ketone to form the desired side chain. nih.gov Similarly, another related compound, 5-bromo-2-methyl-2-pentanol , has been identified as a key intermediate for the stereoselective construction of vitamin D analogues.

While direct application of this compound is not documented, its structure suggests potential utility. The isobutyl group is a common feature in the side chain of some vitamin D analogues. A synthetic strategy could involve the reaction of the α-bromo ketone with a suitable steroid precursor, though the reactivity of the ketone would need to be considered and potentially protected.

Integration into Complex Fatty Acid Synthesis Pathways

Methyl-branched fatty acids are important as biomarkers and possess interesting biological activities. sci-hub.se The synthesis of these complex lipids often requires the use of branched alkyl halides. For example, synthetic strategies toward monounsaturated iso methyl-branched fatty acids have utilized iso-bromoalkanes in acetylide coupling reactions for chain elongation. sci-hub.se

This compound could serve as a precursor in the synthesis of modified fatty acids. The α-bromo ketone functionality allows for several potential transformations. For instance, it could undergo a Wittig-type reaction at the ketone to introduce a double bond, followed by reactions at the bromine-bearing carbon to elongate the chain. Alternatively, the bromine could be substituted by a nucleophile that introduces the rest of the fatty acid chain, leaving the ketone for subsequent modification. These potential pathways, however, remain speculative in the absence of direct research findings.

Precursor for Urea (B33335) Derivatives

Urea derivatives are an important class of compounds with diverse applications in medicinal chemistry and materials science. The synthesis of substituted ureas often involves the reaction of an amine with an isocyanate or by reacting two amines with phosgene (B1210022) or a phosgene equivalent.

The related compound, 1-bromo-4-methylpentane , has been used to synthesize 1,3-bis(4-(isopentyloxy)phenyl)urea. sigmaaldrich.com This involves an initial etherification reaction followed by the formation of the urea linkage.

For this compound to be used as a precursor for urea derivatives, it would likely first need to be converted to an amine. A possible synthetic route involves the nucleophilic substitution of the bromine atom with an amine or a protected amine equivalent. For example, reaction with sodium azide (B81097) followed by reduction would yield 1-amino-4-methylpentan-2-one. This α-amino ketone could then be reacted with an isocyanate to form a urea derivative.

Table 6.4.4: Plausible Synthetic Route to a Urea Derivative

| Step | Reactants | Reagents | Product |

| 1 | This compound | 1. Sodium Azide (NaN₃)2. Lithium Aluminum Hydride (LiAlH₄) or H₂, Pd/C | 1-Amino-4-methylpentan-2-one |

| 2 | 1-Amino-4-methylpentan-2-one | Alkyl or Aryl Isocyanate (R-N=C=O) | N-(Alkyl/Aryl)-N'-(4-methyl-2-oxopentyl)urea |

This resulting molecule, containing both a ketone and a urea moiety, offers multiple points for further functionalization.

Formation of Metal Complexes with Chelating Ligands

The formation of metal complexes is fundamental to catalysis, materials science, and analytical chemistry. kau.edu.sa Ligands that can bind to a metal ion at more than one point, known as chelating ligands, form particularly stable complexes. kau.edu.sa

This compound has the potential to act as a bidentate ligand. The carbonyl oxygen can act as a Lewis base, donating a lone pair of electrons to a metal center. The bromine atom, while a weaker donor, could also coordinate with certain metal ions. This chelation would form a five-membered ring, a stable arrangement in coordination chemistry.

While no specific metal complexes of this compound are described in the searched literature, related β-dicarbonyl compounds are well-known chelating agents. tuwien.at Furthermore, rhodium(III) complexes have been formed with ligands derived from the condensation of two acetimino ligands, resulting in a 4-imino-2-methylpentan-2-amino structure, which demonstrates the utility of the isopentyl skeleton in coordination chemistry. acs.org The potential of this compound as a chelating ligand remains an area for future investigation.

Functional Group Interconversions and Derivatization Strategies

Functional group interconversions are reactions that transform one functional group into another, a cornerstone of organic synthesis. pressbooks.pub this compound is a bifunctional molecule, and both the ketone and the alkyl bromide are amenable to a wide range of transformations.

The α-bromo ketone moiety is particularly reactive. Key derivatization strategies include:

Dehydrobromination: Treatment with a non-nucleophilic base, such as pyridine, can induce an E2 elimination of HBr to form an α,β-unsaturated ketone (4-methyl-1-penten-2-one). libretexts.orglibretexts.org This conjugated system is a valuable intermediate in Michael additions and Diels-Alder reactions.

Nucleophilic Substitution: The bromine atom is susceptible to substitution by a variety of nucleophiles. This allows for the introduction of numerous functional groups at the α-position. For example, reaction with amines or sulfonamides can produce α-amino ketones or α-sulfonamido ketones, respectively. organic-chemistry.org

Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding 1-bromo-4-methylpentan-2-ol. pressbooks.pubnih.gov This alcohol can then undergo further reactions, such as esterification or etherification.

Reduction of the Halogen: The carbon-bromine bond can be reductively cleaved. For instance, tributyltin hydride (Bu₃SnH) can be used to replace the bromine atom with a hydrogen, affording 4-methyl-2-pentanone. unit.no

Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-halo ketones can undergo a Favorskii rearrangement to yield carboxylic acid derivatives (e.g., esters, amides) with a rearranged carbon skeleton.

Table 6.5: Summary of Derivatization Strategies

| Reaction Type | Reagent(s) | Product Type |

| Dehydrobromination | Pyridine, heat | α,β-Unsaturated Ketone |

| Nucleophilic Substitution | Amines, Thiols, Azides, etc. | α-Substituted Ketone |

| Ketone Reduction | NaBH₄, LiAlH₄ | Bromohydrin |

| Halogen Reduction | Bu₃SnH, AIBN | Ketone |

| Favorskii Rearrangement | NaOR (strong base) | Carboxylic Acid Derivative |

These interconversions highlight the synthetic flexibility of this compound, allowing it to serve as a starting point for a wide array of more complex molecules.

Future Research Directions and Perspectives

Development of More Sustainable and Environmentally Benign Synthetic Routes

Traditional methods for the synthesis of α-bromo ketones often involve the use of hazardous reagents like elemental bromine and volatile organic solvents, raising environmental and safety concerns. asianpubs.org Future research will likely focus on developing greener synthetic pathways to 1-Bromo-4-methylpentan-2-one.

Key areas of exploration include:

Catalytic Bromination: Investigating the use of catalysts to enable the use of safer brominating agents, such as N-bromosuccinimide (NBS), in more environmentally friendly solvents like water or ionic liquids. asianpubs.orgscirp.org Research into ultrasound-assisted synthesis has shown promise in accelerating reaction rates and improving yields under milder conditions. asianpubs.org

Oxidative Bromination: Exploring oxidative bromination methods that utilize greener oxidants. For instance, systems like H₂O₂-HBr have been shown to be effective for the bromination of some ketones. mdpi.com

Continuous Flow Synthesis: Adapting synthetic protocols to continuous flow systems can offer improved safety, efficiency, and scalability while minimizing waste generation. mdpi.comacs.org

A comparative table of traditional versus potential green synthesis methods is presented below:

| Feature | Traditional Synthesis | Green Synthesis |

| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS), H₂O₂-HBr |

| Solvent | Chlorinated Solvents, Acetic Acid | Water, Polyethylene Glycol (PEG), Ionic Liquids |

| Catalyst | Often requires strong acid/base promoters | Metal catalysts, Organocatalysts |

| Energy Input | Conventional heating | Ultrasound, Microwave irradiation |

| Process | Batch processing | Continuous flow processing |

Exploration of Novel Catalytic Transformations

The reactivity of the carbon-bromine bond in this compound opens the door to a wide array of catalytic transformations. Future research should aim to expand the repertoire of these reactions.

Promising avenues include:

Cross-Coupling Reactions: Developing novel palladium, copper, or nickel-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This would allow for the introduction of diverse functional groups at the α-position.

Photoredox Catalysis: Utilizing visible light-induced photoredox catalysis to generate acylmethyl radicals from this compound, which can then participate in various bond-forming reactions under mild conditions. rsc.org

Enzymatic Reactions: Exploring the use of enzymes, such as reductases, for the stereoselective reduction of the ketone functionality to produce chiral halohydrins, which are valuable synthetic intermediates. google.comalmacgroup.com

Asymmetric Synthesis Applications Leveraging Chirality in this compound Derivatives

While this compound itself is achiral, its derivatives can possess chiral centers. The development of asymmetric methods to synthesize and utilize these chiral derivatives is a significant area for future research.

Key research goals include:

Enantioselective α-Functionalization: Designing chiral catalysts that can direct the enantioselective substitution of the bromine atom or the addition of nucleophiles to the carbonyl group.

Synthesis of Chiral Building Blocks: Using chiral derivatives of this compound as building blocks for the asymmetric synthesis of complex molecules, including pharmaceuticals and natural products. acs.orggoogle.com For example, chiral α-halo ketones are crucial intermediates in the synthesis of HIV protease inhibitors. acs.org

Organocatalysis: Employing organocatalysts to achieve asymmetric transformations, which offers a metal-free and often more sustainable alternative to traditional metal-based catalysts. wikipedia.org

Integration with Flow Chemistry and Automation for Enhanced Synthesis Efficiency

The integration of synthetic routes to and from this compound with flow chemistry and automated systems presents a significant opportunity to enhance efficiency, safety, and reproducibility.

Future work in this area could involve:

Multi-step Flow Synthesis: Designing multi-step flow processes that combine the synthesis of this compound with subsequent transformations, minimizing the need for isolation and purification of intermediates. acs.org

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen reaction conditions (e.g., catalysts, solvents, temperatures) to identify optimal parameters for various transformations involving this compound.

In-line Analysis: Integrating in-line analytical techniques (e.g., NMR, IR spectroscopy) into flow systems to monitor reaction progress in real-time, allowing for precise control and optimization. asianpubs.org

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and catalysts.

Future research should leverage:

Advanced Spectroscopic Techniques: Using techniques like in-situ IR and NMR spectroscopy to observe reactive intermediates and gain insights into reaction pathways. rsc.orgnajah.edu

Computational Chemistry: Employing density functional theory (DFT) and other computational methods to model reaction transition states and intermediates, providing a theoretical framework to complement experimental findings. najah.eduresearchgate.net

Kinetic Studies: Conducting detailed kinetic analyses to elucidate the rate-determining steps of reactions and understand the influence of various reaction parameters. libretexts.org

Potential Applications beyond Traditional Organic Synthesis (e.g., Materials Science Precursors)

The unique chemical properties of this compound suggest that its applications could extend beyond its role as a traditional organic synthesis intermediate.

Future explorations could focus on:

Polymer Chemistry: Investigating its use as a monomer or an initiator in polymerization reactions to create novel polymers with tailored properties.

Surface Modification: Exploring its ability to functionalize surfaces through reactions with surface-bound groups, potentially leading to new materials with specific wetting, adhesive, or biocompatible properties.

Precursor for Heterocycles: As α-halo ketones are well-established precursors for a wide variety of heterocyclic compounds, systematically exploring the synthesis of novel heterocycles from this compound could lead to the discovery of new biologically active molecules or functional materials. asianpubs.orgresearchgate.net

Q & A

Q. What are the recommended safety protocols for handling 1-Bromo-4-methylpentan-2-one in laboratory settings?

- Methodological Answer : Strict adherence to safety measures is critical. Researchers must wear protective eyewear, gloves, and lab coats to avoid skin contact or inhalation. Experiments involving volatile or toxic intermediates should be conducted in a fume hood or glovebox. Post-experiment waste must be segregated and disposed by certified hazardous waste handlers to mitigate environmental risks .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : The compound is typically synthesized via bromination of 4-methylpentan-2-one using reagents like PBr₃ or HBr in the presence of a catalyst. Reaction optimization (e.g., temperature control at 0–5°C) minimizes side products such as di-brominated byproducts. Purification via fractional distillation or column chromatography is recommended to achieve >95% purity .

Q. How can structural characterization of this compound be performed?

- Methodological Answer : X-ray crystallography (using SHELX software for refinement) provides definitive structural data, particularly for resolving stereochemistry . Complementary techniques include NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry. For example, the ketone carbonyl peak in IR appears near 1700 cm⁻¹, while the bromine atom induces distinct splitting patterns in NMR spectra .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during the characterization of this compound derivatives?

- Methodological Answer : Discrepancies in NMR or mass spectra may arise from impurities, tautomerism, or solvent effects. Cross-validate data using multiple techniques (e.g., 2D NMR like COSY or HSQC) and computational tools (DFT calculations for predicted chemical shifts). For crystallographic ambiguities, refine data with SHELXL and assess R-factors to confirm model accuracy .

Q. What strategies optimize the regioselectivity of bromination in 4-methylpentan-2-one to favor mono-brominated products?

- Methodological Answer : Controlled stoichiometry (limiting brominating agents to 1 equivalent) and low-temperature conditions (−10°C) reduce over-bromination. Catalytic additives like DMF or Lewis acids (e.g., AlCl₃) enhance selectivity by stabilizing transition states. Reaction monitoring via TLC or GC-MS ensures early detection of byproducts .

Q. How is this compound utilized in the synthesis of bioactive molecules?

- Methodological Answer : The compound serves as a key intermediate in alkylation or nucleophilic substitution reactions. For example, it is used to introduce branched alkyl chains in drug candidates targeting enzyme inhibition (e.g., kinase inhibitors). In one study, coupling with a pyridine moiety via Suzuki-Miyaura cross-coupling yielded a lead compound with anti-inflammatory activity .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer : Scaling requires addressing exothermic reactions (risk of thermal runaway) and bromine volatility. Use jacketed reactors with precise temperature control (−5°C to 5°C) and in-line quenching systems. Solvent selection (e.g., dichloromethane vs. THF) impacts yield and safety; THF is preferred for its higher boiling point and reduced flammability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.